![molecular formula C17H13Cl2N3O3 B14197398 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-15-0](/img/structure/B14197398.png)
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring via methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorophenol with cyanuric chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-chlorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted triazine derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the production of herbicides and pesticides, where its triazine core plays a crucial role in the inhibition of photosynthesis in target plants.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis through the activation of caspase enzymes.
Herbicidal Activity: The compound inhibits the photosystem II complex in plants, preventing the conversion of light energy into chemical energy and ultimately leading to plant death.
Comparison with Similar Compounds
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
Atrazine: A widely used herbicide that also inhibits photosystem II in plants. Unlike this compound, atrazine is more selective for grassy weeds.
Simazine: Another herbicide with a similar mode of action to atrazine but with a different spectrum of activity.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, in addition to its herbicidal properties.
Properties
CAS No. |
918664-15-0 |
|---|---|
Molecular Formula |
C17H13Cl2N3O3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4,6-bis[(4-chlorophenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
InChI Key |
ZVSXWAJONQVOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
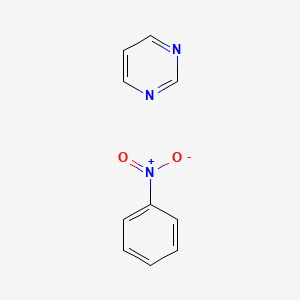
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

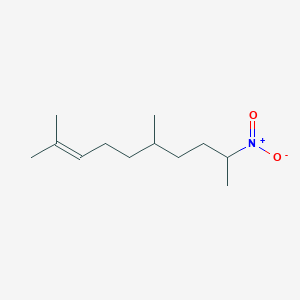
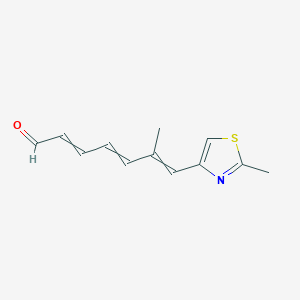
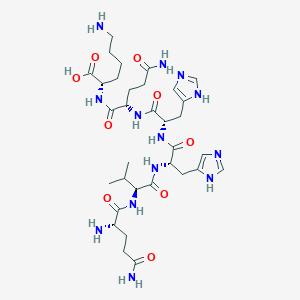

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

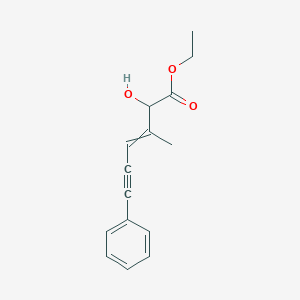

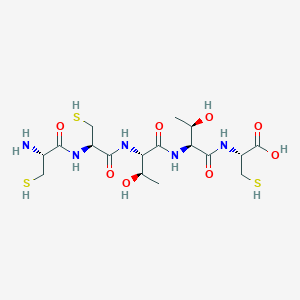
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
